molecular formula C6H6ClN3O B8414432 6-chloro-N-methyl-pyrimidine-4-carboxamide

6-chloro-N-methyl-pyrimidine-4-carboxamide

Cat. No. B8414432
M. Wt: 171.58 g/mol
InChI Key: DURPWZHNLFGFTH-UHFFFAOYSA-N
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Patent
US08735579B2

Procedure details

0.5 ml of a 2 M methylamide solution in tetrahydrofuran and 1 ml 1 N sodium hydroxide solution are added to 177 mg 6-chloro-pyrimidin-4-carboxylic acid chloride in 5 ml dichloromethane under an argon atmosphere and while cooling with a bath of ice/acetone. The reaction mixture is heated overnight with stirring to ambient temperature and then combined with some saturated aqueous sodium hydrogen carbonate solution and extracted with dichloromethane. The combined organic phases are washed with 0.1 N hydrochloric acid and saturated sodium chloride solution, dried on magnesium sulphate and evaporated down.
Name
methylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH-:2].[Cl:3][C:4]1[N:9]=[CH:8][N:7]=[C:6]([C:10](Cl)=[O:11])[CH:5]=1.C(=O)([O-])O.[Na+]>O1CCCC1.[OH-].[Na+].ClCCl>[CH3:1][NH:2][C:10]([C:6]1[CH:5]=[C:4]([Cl:3])[N:9]=[CH:8][N:7]=1)=[O:11] |f:2.3,5.6|

Inputs

Step One
Name
methylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[NH-]
Name
Quantity
177 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring to ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with 0.1 N hydrochloric acid and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
Smiles
CNC(=O)C1=NC=NC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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